1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione
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Overview
Description
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethylpyrrole with an appropriate acylating agent, followed by cyclization to form the fused ring system. The reaction conditions often include the use of a strong acid or base as a catalyst and may require elevated temperatures to drive the cyclization process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the pyrrole or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: Its unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-d]-pyrimidine-4,6-dione: This compound has a similar fused ring system but with a pyrazole and pyrimidine ring instead of pyrrole and pyridine.
2,5-Dibutyl-3,6-dimethyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione: Another compound with a fused pyrrole ring system, but with different substituents and ring fusion.
Uniqueness
1,3-Dimethyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-4,6-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Properties
CAS No. |
2763750-67-8 |
---|---|
Molecular Formula |
C9H10N2O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
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